1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE
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Overview
Description
1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE is a complex organic compound belonging to the class of imidazobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps . The reaction conditions often include heating in ethanol and the use of reagents like hydrazine hydrate and acetophenones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in promoting osteoblast differentiation and bone formation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote osteoblast differentiation through the phosphorylation of SMADs and extracellular signal-regulated kinase (ERK) pathways . This activation leads to increased expression of osteoblast-specific gene markers, enhancing bone formation and calcification .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole: Shares a similar core structure but differs in functional groups.
3-(2,3-Dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one: Another derivative with different substituents.
8-Butyl-2-methyl-3,8-dihydro-9H-imidazo[4,5-f]quinazolin-9-one: A related compound with a different heterocyclic system.
Uniqueness
1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE is unique due to its specific structural features and its ability to promote osteoblast differentiation independently of bone morphogenetic protein-2 (BMP2) stimulation . This makes it a promising candidate for therapeutic applications in bone-related diseases.
Properties
IUPAC Name |
1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-16(23)18-17(13-9-5-4-6-10-13)20-19-21(2)14-11-7-8-12-15(14)22(18)19/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFAFZABMTIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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